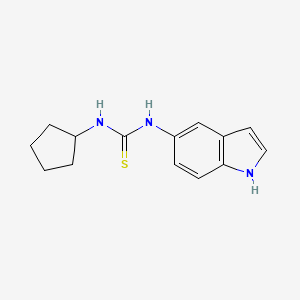

1-cyclopentyl-3-(1H-indol-5-yl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-cyclopentyl-3-(1H-indol-5-yl)thiourea” is a chemical compound that has been studied for its potential bioactive properties . The indole ring, cyclopentyl group, and thiourea group are important components of this molecule .

Synthesis Analysis

The synthesis of “this compound” and similar compounds has been reported in the literature . These compounds were synthesized as part of a series of derivatives and evaluated for their bioactivity .Molecular Structure Analysis

The molecular structure of “this compound” includes an indole ring, a cyclopentyl group, and a thiourea group . The exact structure and properties can be determined through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. For example, its molecular formula is C16H21N3S, and its average mass is 287.42 Da .Applications De Recherche Scientifique

Novel Synthesis Processes

Design and Synthesis of Analogues : Research has focused on synthesizing novel compounds structurally related to LY333531 analogues using intermediates like 2,3-bis(1-methyl-1H-indol-3-yl) methyl-3-oxopropionate, involving base-mediated cyclocondensation with thiourea (Pierce, Cahill, & McCarthy, 2010).

Development of Magnetic Nanoparticles : The creation of thiourea dioxide-based magnetic nanoparticles with a sulfonic acid tag for synthesizing 1,1,3-tri(1H-indol-3-yl)alkane derivatives through solvent-free conditions illustrates another innovative application (Zolfigol & Ayazi-Nasrabadi, 2016).

Enzymatic Transesterification Processes : Research demonstrates the use of thiourea in photooxidation processes and enzymatic transesterification, indicating its role in synthesizing complex organic compounds (Putta et al., 2018).

Biological and Chemical Applications

Antimicrobial and GST Enzyme Activity : Thiourea derivatives have been studied for their antimicrobial properties and impact on GST enzyme activity, highlighting their potential in medical research (Attaby, Ramla, & Gouda, 2007).

Catalyst in Organic Synthesis : Thiourea compounds are used as catalysts in organic synthesis, such as the stereoselective properties of modified thiourea organocatalysts in Friedel–Crafts alkylation (Najda-Mocarska et al., 2018).

Enantioselective Construction in Chemistry : The application in constructing optically active thiopyrano-indole annulated heterocyclic compounds, catalyzed by DPEN-derived chiral thiourea, is a significant contribution to chemical synthesis (Chen et al., 2015).

Potential in Cancer Immunotherapy : Thiourea derivatives are being explored for their role in cancer immunotherapy, especially as inhibitors in specific pathways, indicating a promising area of application in medical research (Peng et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

1-cyclopentyl-3-(1H-indol-5-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3S/c18-14(16-11-3-1-2-4-11)17-12-5-6-13-10(9-12)7-8-15-13/h5-9,11,15H,1-4H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVBSDVQVATXBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=S)NC2=CC3=C(C=C2)NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione](/img/structure/B3016741.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B3016743.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016744.png)

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B3016747.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B3016748.png)

![4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016750.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3016753.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)